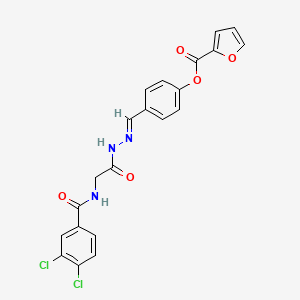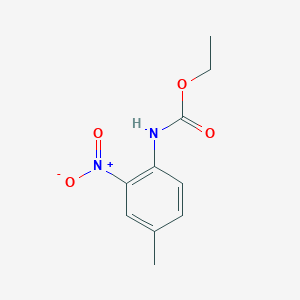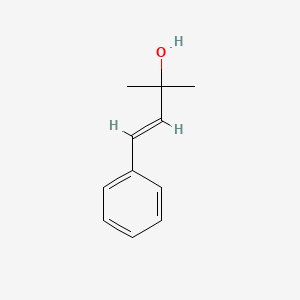![molecular formula C18H21N3O2 B11944445 N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide CAS No. 76393-33-4](/img/structure/B11944445.png)
N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA is a synthetic organic compound characterized by its unique structure, which includes an acetamido group attached to a phenyl ring and a xylyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA typically involves the following steps:
Formation of N-Methylacetamido Intermediate:
Formation of 2,6-Xylyl Isocyanate:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and urea moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted urea or acetamido derivatives.
Applications De Recherche Scientifique
1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Interacting with receptors to modulate their activity and downstream signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as proliferation, apoptosis, or differentiation through its molecular interactions.
Comparaison Avec Des Composés Similaires
1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA can be compared with other similar compounds, such as:
1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,4-XYLYL)UREA: Differing in the position of the methyl groups on the xylyl ring.
1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,5-XYLYL)UREA: Differing in the position of the methyl groups on the xylyl ring.
1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(3,5-XYLYL)UREA: Differing in the position of the methyl groups on the xylyl ring.
Uniqueness: The uniqueness of 1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
76393-33-4 |
|---|---|
Formule moléculaire |
C18H21N3O2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C18H21N3O2/c1-12-6-5-7-13(2)17(12)20-18(23)19-15-8-10-16(11-9-15)21(4)14(3)22/h5-11H,1-4H3,(H2,19,20,23) |
Clé InChI |
YVXAXGNZHDNCIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)

acetonitrile](/img/structure/B11944425.png)
![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)

